1,3-Diamino isoindoline
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Description
1,3-Diamino isoindoline, also known as 1,3-Diiminoisoindoline, is a dye precursor used in the industry . It can exist in different tautomers resulting in different crystalline solids . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids .
Synthesis Analysis
The synthesis of isoindole-1,3-dione compounds involves a domino reaction of various substituted tetraynes and imidazole derivatives . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Molecular Structure Analysis
The molecular structure of 1,3-Diamino isoindoline is complex and variable, with multiple rings . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .
Chemical Reactions Analysis
The chemical reactions of 1,3-Diamino isoindoline involve the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The reaction of tetraynes with imidazole derivatives and oxygen produces various multifunctionalized tricyclic isoindole-1,3-diones .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Diamino isoindoline include its optical properties . The absorbance (Abs), transmittance (T), absorbance band edge (EAbs-be), optical band gap (Eg), and refractive index (n) of these compounds were calculated .
Safety And Hazards
Safety measures for handling 1,3-Diamino isoindoline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-isoindole-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-8,11H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKFQOJYVLXBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(NC(C2=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diamino isoindoline |
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